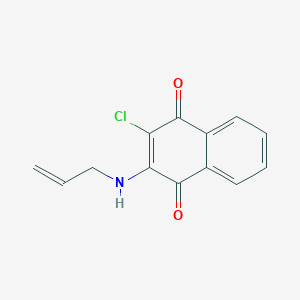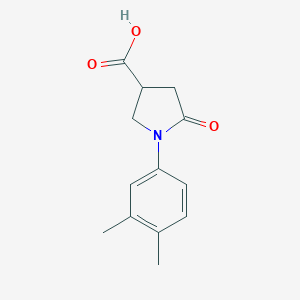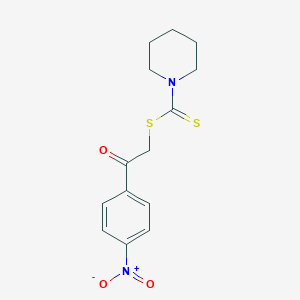
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the neurotransmission process in the nervous system. In
Mécanisme D'action
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate increases the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can help to improve memory and cognitive function in patients with this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potency as an inhibitor of acetylcholinesterase. This makes it useful for studying the effects of acetylcholine on the nervous system and for developing new treatments for conditions such as Alzheimer's disease. However, one of the limitations of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate. One potential direction is to explore the use of this compound in the treatment of Alzheimer's disease, as it has been shown to have potential therapeutic effects in animal models of this condition. Another potential direction is to investigate the use of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate as a tool for studying the role of acetylcholinesterase in the nervous system and for developing new treatments for conditions that involve dysfunction of this enzyme. Finally, future research could focus on improving the synthesis method for 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate to increase the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the reaction of 4-nitrophenylacetic acid with piperidine-1-carbodithioic acid to form the corresponding ester, which is then hydrolyzed to produce the desired compound. The yield of this synthesis method is reported to be around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of acetylcholinesterase in the nervous system. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on the nervous system.
Propriétés
Numéro CAS |
24372-63-2 |
|---|---|
Nom du produit |
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate |
Formule moléculaire |
C14H16N2O3S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(11-4-6-12(7-5-11)16(18)19)10-21-14(20)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Clé InChI |
YOUCMXSQVLFGCC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
24372-63-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



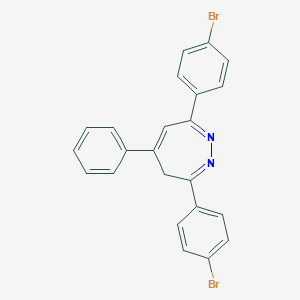
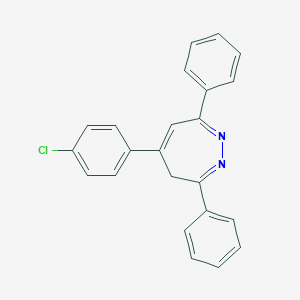
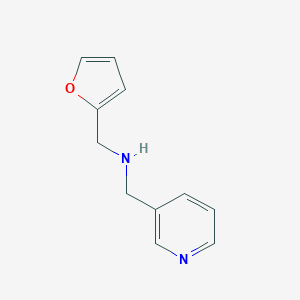
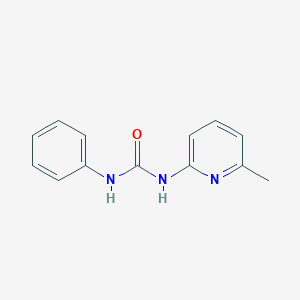
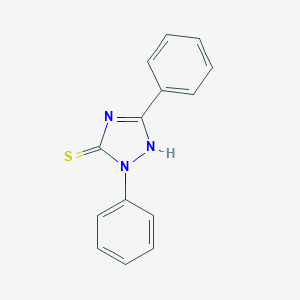
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
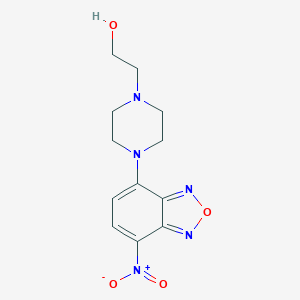
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)

